![molecular formula C7H6N2OS B1321484 Benzo[d][1,2,3]thiadiazol-5-ylmethanol CAS No. 615568-10-0](/img/structure/B1321484.png)

Benzo[d][1,2,3]thiadiazol-5-ylmethanol

Descripción general

Descripción

Benzo[d][1,2,3]thiadiazol-5-ylmethanol (BTDM) is a chemical compound that is used in a variety of scientific research and laboratory experiments. It is a heterocyclic compound, which is composed of a benzene ring and a thiadiazole ring. BTDM has a variety of applications in the scientific community, from being used as a reagent in organic synthesis to being used as a pharmaceutical agent. It is also used in the development of new drugs, as a biochemical and physiological agent, and as a catalyst in various laboratory experiments.

Aplicaciones Científicas De Investigación

1. Optoelectronic Semiconductors

Benzo[d][1,2,3]thiadiazole (isoBT) has been used in the synthesis of high-performance optoelectronic semiconductors. Its implementation in polymers like P3 showed remarkable results, with hole mobilities surpassing 0.7 cm²/(V s) in field-effect transistors and power conversion efficiencies of 9% in bulk-heterojunction solar cells (Chen et al., 2016).

2. Anti-Oxidant and Anti-Microbial Activity

Derivatives of Benzo[d][1,2,3]thiadiazole have shown significant antioxidant activity. Studies indicated that compounds like 3a and 3c exhibit high scavenging activity at low concentrations, suggesting their potential for further research (Gopi et al., 2016).

3. Electrochemical and Optical Properties

Benzo[d][1,2,3]thiadiazole-containing copolymers have been synthesized and shown to be excellent candidates for processable blue electrochromic polymers, with the potential to switch to transparent upon oxidation (Karakus et al., 2012).

4. Nematicidal Activities in Agriculture

In agricultural applications, Benzo[d][1,2,3]thiadiazole derivatives demonstrated great inhibitory activity against Meloidogyne incognita. Specific compounds showed an excellent nematicidal activity with significant inhibition rates at low concentrations (Zhang et al., 2020).

5. Molecular Aggregation Studies

Benzo[d][1,2,3]thiadiazole derivatives have been studied for their fluorescence emission spectra in various solvents, revealing insights into molecular aggregation processes and interactions influenced by the structure of substituent groups (Matwijczuk et al., 2016).

6. Organic Solar Cell Applications

Benzo[d][1,2,3]thiadiazole-based conjugated copolymers have been used in organic solar cell applications. Their implementation in photovoltaic devices demonstrated promising power conversion efficiencies and hole mobilities (Karakus et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets to exert various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Propiedades

IUPAC Name |

1,2,3-benzothiadiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEGXPUFHUAMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619192 | |

| Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

615568-10-0 | |

| Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

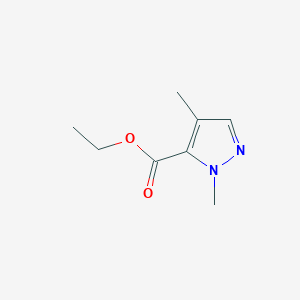

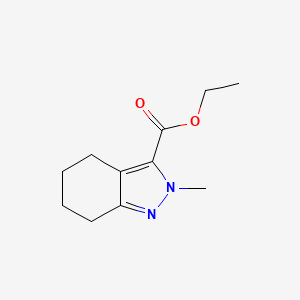

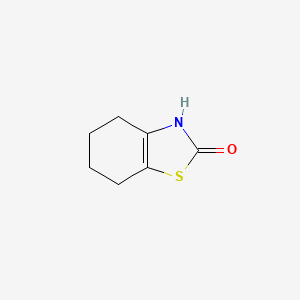

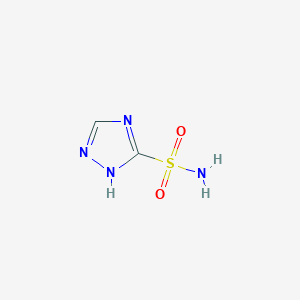

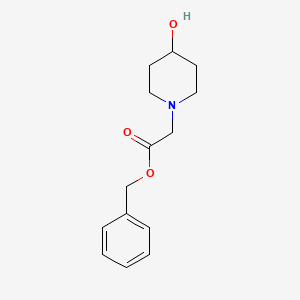

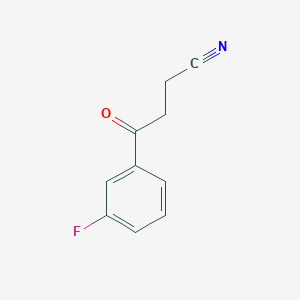

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)